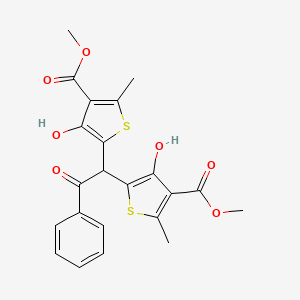![molecular formula C16H21N5O4S B4332385 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4332385.png)
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
Übersicht
Beschreibung
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as DMAT, is a chemical compound used in scientific research. DMAT is a tetrazole-based compound that has been synthesized and studied for its potential use in cancer treatment. In
Wirkmechanismus
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the destabilization and degradation of oncogenic client proteins that are dependent on Hsp90 for their stability and function. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to induce apoptosis in cancer cells and has demonstrated efficacy in preclinical studies.
Biochemical and Physiological Effects
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a selective inhibitory effect on Hsp90 activity in cancer cells compared to normal cells. This selectivity is thought to be due to the higher expression of Hsp90 in cancer cells. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has also been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a useful tool for studying the role of Hsp90 in cancer and for identifying potential therapeutic targets. However, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limitations in terms of its specificity for Hsp90 and its potential off-target effects. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine research include the development of more specific Hsp90 inhibitors and the identification of biomarkers that can predict response to Hsp90 inhibition. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may have potential applications in other diseases where Hsp90 plays a role, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and other Hsp90 inhibitors in these areas.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential use in cancer treatment. Specifically, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in cancer cells and is involved in the stabilization and activation of many oncogenic client proteins. Inhibition of Hsp90 activity by 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine leads to the degradation of these client proteins and ultimately results in cell death.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-8-20(9-12(2)25-11)15(22)10-21-18-16(17-19-21)13-4-6-14(7-5-13)26(3,23)24/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVVOPRQHBSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![N-[4-(piperidin-1-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332318.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332345.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4332353.png)


![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4332370.png)
![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B4332379.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}isonicotinamide](/img/structure/B4332402.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)